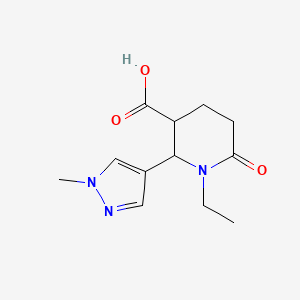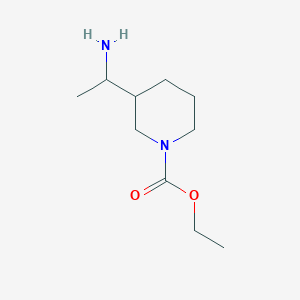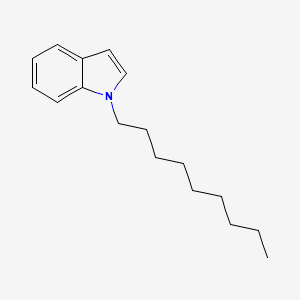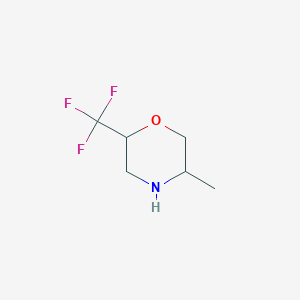![molecular formula C24H35N2O7Rh B1529472 Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium CAS No. 929896-28-6](/img/structure/B1529472.png)
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Vue d'ensemble
Description
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium is a complex organometallic compound containing rhodium, acetate, and oxazoline ligands[_{{{CITATION{{{1{BIS (ACETATO)AQUA [ (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M ](https://wwwsigmaaldrichcom/US/en/product/astatechinc/ateh9806624f?context=bbe){{{CITATION{{{_1{BIS (ACETATO)AQUA (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M ....
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of rhodium chloride with the ligand [(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene] in the presence of acetate ions[_{{{CITATION{{{_1{BIS (ACETATO)AQUA (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M .... The reaction is usually carried out under an inert atmosphere to prevent oxidation, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is primarily used in asymmetric catalysis, where it facilitates various types of reactions, including:
Oxidation Reactions: Used in the oxidation of alcohols to aldehydes or ketones.
Reduction Reactions: Catalyzes the reduction of ketones to alcohols.
Substitution Reactions: Involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular oxygen, hydrogen peroxide, and various metal-based oxidants.
Reduction: Typical reducing agents include hydrogen gas, formic acid, and hydrosilanes.
Substitution: Nucleophiles such as amines, thiols, and halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Amides, thioethers, and halogenated compounds.
Applications De Recherche Scientifique
Chemistry: This compound is widely used in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity[_{{{CITATION{{{_1{BIS (ACETATO)AQUA (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M .... It is particularly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.
Biology: In biological research, it can be used to study enzyme mechanisms and develop new biocatalysts.
Medicine: Its applications in drug synthesis make it an important tool in medicinal chemistry, aiding in the development of new therapeutic agents.
Industry: Beyond pharmaceuticals, it is used in the production of fine chemicals and materials with specific chiral properties.
Mécanisme D'action
The compound exerts its effects through the coordination of the rhodium center to the ligands, creating a chiral environment that influences the outcome of the reaction. The oxazoline ligands provide steric hindrance and electronic effects, which help in achieving high enantioselectivity.
Molecular Targets and Pathways Involved:
Rhodium Center: Acts as the active site for catalysis.
Oxazoline Ligands: Contribute to the chiral environment and influence the reaction pathway.
Comparaison Avec Des Composés Similaires
Bis(acetato)aqua[(S,S)-4,6-bis(4-phenyl-2-oxazolin-2-yl)-m-xylene]rhodium
Bis(acetato)aqua[(S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine]rhodium
Uniqueness: Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium is unique in its ability to catalyze a wide range of reactions with high enantioselectivity. Its structural features, including the specific arrangement of isopropyl groups and oxazoline ligands, contribute to its effectiveness in asymmetric catalysis.
Propriétés
IUPAC Name |
(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]benzene-6-id-1-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(3+);diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N2O2.2C2H4O2.H2O.Rh/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4;2*1-2(3)4;;/h7,11-12,17-18H,9-10H2,1-6H3;2*1H3,(H,3,4);1H2;/q-1;;;;+3/p-2/t17-,18-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNBPDKKWBPKGQ-VKBKZCJQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C([C-]=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2O7Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)


![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)






